Benzoyl 2,3-O-isopropylidene-L-ribofuranoside

Description

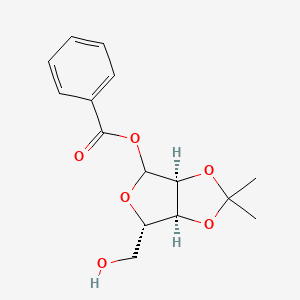

Benzoyl 2,3-O-isopropylidene-L-ribofuranoside is a chemically modified ribose derivative where the 2- and 3-hydroxyl groups of the L-ribofuranose ring are protected by an isopropylidene acetal, and a benzoyl ester is introduced at the anomeric position. This compound serves as a critical intermediate in organic synthesis, particularly for constructing nucleoside analogs or glycosidase inhibitors.

Properties

Molecular Formula |

C15H18O6 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

[(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate |

InChI |

InChI=1S/C15H18O6/c1-15(2)20-11-10(8-16)18-14(12(11)21-15)19-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3/t10-,11-,12-,14?/m0/s1 |

InChI Key |

ZQRVXCGCJZAEED-RRLUTRQMSA-N |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](OC([C@H]2O1)OC(=O)C3=CC=CC=C3)CO)C |

Canonical SMILES |

CC1(OC2C(OC(C2O1)OC(=O)C3=CC=CC=C3)CO)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Protection

The synthesis typically begins with L-ribose or a related ribofuranose derivative as the starting material. The first critical step is the selective protection of the 2,3-hydroxyl groups of the ribofuranose ring by forming an isopropylidene acetal . This protection stabilizes the sugar and directs subsequent reactions.

The 2,3-O-isopropylidene group is introduced by reacting the ribose with acetone in the presence of an acid catalyst such as methylsulfonic acid or other strong acids under controlled conditions (room temperature to mild heating) to form methyl-2,3-O-isopropylidene-D-ribofuranoside intermediates.

The reaction is typically carried out in a methanol/acetone solvent system, which facilitates the formation of the isopropylidene ring and methyl glycoside formation simultaneously, improving stability and ease of handling.

Benzoylation of the Ribofuranoside

The key step in preparing Benzoyl 2,3-O-isopropylidene-L-ribofuranoside is the benzoylation of the free hydroxyl groups, particularly at the 5-position or other available sites, while the 2,3-positions remain protected by the isopropylidene group.

Benzoylation is performed using benzoyl chloride as the acylating agent in the presence of a base such as pyridine , which acts both as solvent and acid scavenger.

The reaction is typically conducted at temperatures ranging from room temperature to 65–80°C for several hours (e.g., 4–5 hours), ensuring complete acylation of the free hydroxyl groups without disturbing the isopropylidene protection.

The reaction progress is monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure high conversion and minimal side products.

Typical yields for the benzoylation step exceed 70%, with purification achieved by extraction and drying over anhydrous sodium sulfate, followed by solvent evaporation.

Reduction and Further Functionalization (If Applicable)

In some synthetic routes, the benzoylated ribofuranoside intermediates undergo further transformations such as reduction or substitution to modify the sugar moiety or introduce additional functional groups.

For example, reduction of lactone intermediates to ribofuranose derivatives is carried out using sodium borohydride or other alkaline metal borohydrides in mixed solvents like acetonitrile/water at controlled pH (7–8) and low temperatures (0–15°C).

The reduction step is carefully controlled to avoid over-reduction or degradation, with reaction times around 30 minutes and monitoring by HPLC to ensure starting material is below 9%.

Purification and Isolation

Purification of this compound involves standard organic extraction and chromatographic techniques:

After reaction completion, the mixture is acidified (pH ~5) with glacial acetic acid and extracted with organic solvents such as dichloromethane or ethyl acetate .

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Further purification may involve column chromatography using eluents like hexane/ethyl acetate mixtures (e.g., 7:3) to isolate the pure benzoylated product.

Crystallization from solvents such as toluene and hexane can be employed to obtain the product in high purity and yield.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Temperature | Monitoring Methods | Yield/Outcome |

|---|---|---|---|---|---|

| 1 | Protection of 2,3-OH as isopropylidene | Acetone, methylsulfonic acid, methanol | Room temp to mild heating | TLC, NMR | Formation of methyl-2,3-O-isopropylidene-D-ribofuranoside |

| 2 | Benzoylation of free hydroxyl groups | Benzoyl chloride, pyridine | 25–80°C, 4–5 hours | TLC, HPLC | >70% yield of benzoylated ribofuranoside |

| 3 | Reduction of lactone intermediates (optional) | Sodium borohydride, acetonitrile/water, pH 7–8 | 0–15°C, 30 min | HPLC | Conversion >90%, minimal starting material |

| 4 | Extraction and purification | Dichloromethane/ethyl acetate, drying agents | Room temp | HPLC, column chromatography | Pure this compound isolated |

Research Findings and Notes

The benzoylation step is highly selective and efficient when conducted in pyridine, which also acts as a base to neutralize HCl formed during the reaction.

Maintaining low temperatures during reduction prevents side reactions and degradation of sensitive sugar moieties.

The isopropylidene protection is stable under benzoylation conditions but can be selectively removed later if needed for further functionalization.

The use of phase-transfer catalysts and mild acid catalysts in the protection step improves yield and operational simplicity.

Analytical techniques such as HPLC and TLC are essential for monitoring reaction progress and purity, ensuring reproducibility and high-quality product.

Chemical Reactions Analysis

Types of Reactions

Benzoyl 2,3-O-isopropylidene-L-ribofuranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Benzoyl 2,3-O-isopropylidene-L-ribofuranoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzoyl 2,3-O-isopropylidene-L-ribofuranoside involves its interaction with specific molecular targets and pathways. The benzoyl group can enhance the compound’s ability to interact with enzymes and receptors, while the isopropylidene group provides stability and protection to the ribofuranose moiety. These interactions can modulate various biological processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, molecular weights, and applications of benzoyl 2,3-O-isopropylidene-L-ribofuranoside and related compounds:

Key Comparative Insights

Stereochemical Differences

- The L-configuration in this compound contrasts with D-sugar derivatives (e.g., D-mannofuranoside in or D-ribofuranoside in ). This configuration may alter interactions with enzymes or receptors, making it valuable for probing stereospecific biological activities .

Protecting Group Reactivity

- Benzoyl vs. Benzyl: The benzoyl ester (electron-withdrawing) enhances electrophilicity at the anomeric center, facilitating nucleophilic substitutions. In contrast, benzyl ethers (electron-donating) provide steric protection and stability, as seen in methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside .

- Isopropylidene Acetal : Common in all listed compounds, this group protects cis-diols (2,3-OH) and directs regioselective modifications at other positions (e.g., 5-O-tosyl in or 6-O-tosyl in ).

Biological Activity

Benzoyl 2,3-O-isopropylidene-L-ribofuranoside is a derivative of ribofuranose that has garnered attention due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including analgesic, anti-inflammatory, and antiviral properties. This article delves into the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multiple steps, including protection of hydroxyl groups and subsequent acylation. The following table summarizes the key steps involved in the synthesis:

| Step | Description | Yield (%) |

|---|---|---|

| 1 | Protection of hydroxyl groups using isopropylidene | 85 |

| 2 | Acylation with benzoyl chloride | 76 |

| 3 | Purification via column chromatography | 90 |

The overall yield of the final product can vary based on the reaction conditions and purification methods employed.

Analgesic Activity

Research has demonstrated that derivatives of L-ribofuranose exhibit significant analgesic properties. In a study evaluating the analgesic effects of synthesized derivatives, This compound showed a notable reduction in pain response in tail immersion tests. Specifically:

- Compound 2a (50 mg/kg) resulted in a tail flicking reaction time of minutes after administration (p < 0.001).

- In the acetic acid-induced writhing test, it achieved a reduction in abdominal writhing (p < 0.001) .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using carrageenan-induced paw edema models. The results indicated:

- Compound 2a exhibited an inhibition rate (p < 0.001).

- Compound 4 showed an inhibition rate at a dosage of 100 mg/kg (p < 0.001) .

These findings suggest that this compound may serve as a promising candidate for anti-inflammatory therapies.

Antiviral Activity

Benzoyl derivatives have also been studied for their antiviral properties. Research indicates that compounds derived from ribofuranose can impede viral replication and exhibit cytotoxic effects against various cancer cell lines:

- Methyl 5-O-benzoyl-4-C-hydroxymethyl-2,3-O-isopropylidene has been noted for its effectiveness in restraining tumor proliferation and viral activity .

- These compounds have shown promise in RNA interference-based therapeutics due to their improved nuclease resistance .

Case Studies

Several studies have explored the biological activities of Benzoyl derivatives:

- Study on Analgesic Properties : A comprehensive evaluation involving multiple derivatives highlighted the effectiveness of this compound in reducing pain responses across various models.

- Anti-inflammatory Efficacy : Research demonstrated significant anti-inflammatory effects in animal models, suggesting potential applications in treating inflammatory diseases.

- Antiviral Applications : Investigations into the antiviral capacity of these compounds revealed their ability to inhibit viral replication effectively, positioning them as potential candidates for further development in antiviral therapies.

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for preparing Benzoyl 2,3-O-isopropylidene-L-ribofuranoside?

- Methodological Answer : The synthesis typically involves sequential protection of hydroxyl groups on ribofuranose derivatives. For example:

Isopropylidene protection : Reacting L-ribofuranose with acetone dimethyl acetal under acidic conditions to form the 2,3-O-isopropylidene intermediate.

Benzoylation : Selective acylation at the 5-hydroxyl group using benzoyl chloride in pyridine or DMAP-catalyzed conditions .

- Key Considerations : Monitor regioselectivity via -NMR (e.g., downfield shifts for benzoylated protons at ~7.4–8.1 ppm) .

Q. What spectroscopic techniques are essential for initial characterization of this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm isopropylidene (δ ~1.3–1.5 ppm for CH) and benzoyl (δ ~165–170 ppm for carbonyl) groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+Na]) and fragmentation patterns .

- Optical Rotation : Measure specific rotation to confirm enantiomeric purity (e.g., α values for L-configuration) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of benzoylation in protected ribofuranosides?

- Methodological Answer :

- Solvent/Catalyst Screening : Test polar aprotic solvents (DMF, DCM) with catalysts like DMAP or TEA to enhance 5-OH reactivity .

- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions.

- Validation : Compare -NMR data with structurally similar compounds (e.g., Methyl 2,3-O-isopropylidene-D-ribofuranoside, CAS 4099-85-8) to confirm regioselectivity .

Q. What strategies mitigate hydrolysis of the isopropylidene group during synthesis?

- Methodological Answer :

- Stability Studies : Perform kinetic analysis under varying pH (e.g., acidic vs. neutral conditions) using HPLC to track degradation.

- Alternative Protecting Groups : Consider more stable groups like benzylidene for long-term storage, though this may complicate downstream deprotection .

Q. How can contradictory data on the compound’s reactivity in glycosylation reactions be resolved?

- Methodological Answer :

- Controlled Reactivity Assays : Compare glycosylation yields using different Lewis acids (e.g., BF·EtO vs. TMSOTf) and glycosyl acceptors.

- Mechanistic Studies : Use DFT calculations to model transition states and identify steric/electronic factors influencing reactivity .

Q. What advanced techniques confirm the compound’s stereochemical configuration?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Flack parameter < 0.1). For example, analogous compounds like 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranoside (CAS 1459288-93-7) have been structurally validated with R-factors < 0.05 .

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR shifts for benzoylated derivatives?

- Methodological Answer :

- Standardization : Calibrate NMR spectrometers using internal standards (e.g., TMS) and replicate experiments across labs.

- Comparative Studies : Cross-reference with structurally validated compounds (e.g., Methyl 2,3-O-isopropylidene-b-D-ribofuranoside, CAS 4099-85-8) .

Safety and Handling

Q. What are the recommended protocols for handling this compound given potential toxicity concerns?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.